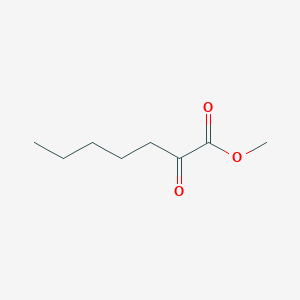
Methyl 2-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxoheptanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 2-oxoheptanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry. It is a colorless liquid with a characteristic odor and is used as an intermediate in the synthesis of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-oxoheptanoate can be synthesized through several methods. One common method involves the reaction of 2-oxoheptanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-oxoheptanoic acid.
Reduction: 2-hydroxyheptanoate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 6-oxoheptanoate: Another methyl ester with similar properties but different structural configuration.
Methyl 2-oxopentanoate: A shorter chain analog with distinct chemical behavior.
Uniqueness: Methyl 2-oxoheptanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications compared to its analogs. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings.
Biological Activity
Methyl 2-oxoheptanoate is an organic compound classified as a keto acid ester, known for its significant biological activities, particularly in metabolic pathways and potential therapeutic applications. This article explores its biological activity, synthesis methods, and implications in various fields of research.
Chemical Structure and Properties
This compound has the molecular formula C8H14O3, characterized by a carbonyl group adjacent to a carboxylate. This structure contributes to its reactivity and biological significance. The compound is primarily utilized in organic synthesis as a building block for various chemical reactions and has notable interactions with biological systems.
Biological Activities
1. Role in Metabolism:
this compound plays a crucial role in the biosynthesis of leucine, an essential amino acid necessary for protein synthesis and various metabolic functions. This involvement highlights its importance in nutritional biochemistry and metabolic regulation.
2. Anticancer Potential:
Recent studies have demonstrated that this compound exhibits potential anticancer activity by inhibiting fatty acid synthase and nutrient uptake in pancreatic cancer cells. This inhibition may lead to increased apoptosis (cell death) in cancerous cells, suggesting its utility as a therapeutic agent against certain types of cancer.
3. Inhibition of Phospholipase A2:
Research indicates that compounds similar to this compound can act as potent inhibitors of human cytosolic phospholipase A2 (GIVA cPLA2). These inhibitors are essential for developing anti-inflammatory drugs, as they play a critical role in the inflammatory response .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Esterification Reactions: Reacting heptanoic acid with methanol in the presence of an acid catalyst.
- Oxidation Processes: Utilizing specific oxidizing agents to convert corresponding alcohols or aldehydes into the keto form.
These synthetic methods allow for the production of this compound in sufficient purity for biological studies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2-oxoheptanoate |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-6-7(9)8(10)11-2/h3-6H2,1-2H3 |
InChI Key |
KKHXXRRGPXSDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















